molecular formula C15H22N2O2 B2741056 5-(4-Cyclobutylidenepiperidine-1-carbonyl)piperidin-2-one CAS No. 2319803-52-4

5-(4-Cyclobutylidenepiperidine-1-carbonyl)piperidin-2-one

Cat. No. B2741056
M. Wt: 262.353
InChI Key: KBLCUZQYSYMXPO-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidines are synthesized through various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A practical and efficient process has been developed for the preparation of the key intermediate of apixaban, a drug that contains piperidine derivatives .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

Synthetic Methodologies and Heterocyclic Chemistry

A significant application of piperidine derivatives in scientific research lies within synthetic chemistry, particularly in the creation of complex heterocyclic compounds. Piperidine rings, as seen in the structure of 5-(4-Cyclobutylidenepiperidine-1-carbonyl)piperidin-2-one, are integral to the synthesis of numerous pharmaceutically relevant molecules. For instance, iron(III) halide-promoted aza-Prins cyclization has been utilized to generate six-membered azacycles, demonstrating the versatility of piperidine-containing compounds in facilitating the formation of cyclic structures with potential pharmacological activities (Bolm et al., 2004). This method underscores the utility of piperidine derivatives in developing new drugs featuring six-membered-ring heterocycles, which are common frameworks in alkaloids and other bioactive molecules.

Magnetic Resonance Spectroscopy

The piperidine scaffold is also instrumental in magnetic resonance spectroscopy studies, providing insights into the structural and electronic properties of organic compounds. Research involving carbon-13 nuclear magnetic resonance (NMR) spectroscopy of methyl-substituted piperidines has shed light on the effects of substitution on chemical shifts and coupling constants, offering valuable information for the structural elucidation of complex molecules (Béguin et al., 1978).

Drug Discovery and Development

In drug discovery, the piperidine core is a common feature in many therapeutic agents, attributed to its conformational stability and ability to modulate physicochemical properties of small molecules. An exploration into alkoxycarbonylpiperidines as N-nucleophiles in palladium-catalyzed aminocarbonylation highlights the role of piperidine derivatives in synthesizing carboxamide compounds, which are prevalent in medicinal chemistry for their diverse biological activities (Takács et al., 2014).

Crystallography and Structural Analysis

The structural analysis of piperidine derivatives, through techniques such as X-ray crystallography, provides fundamental insights into the molecular geometry and intermolecular interactions that dictate compound stability and reactivity. Studies on the crystal structure of adducts involving piperidine derivatives reveal the influence of substituents on molecular conformation and highlight the importance of such analyses in understanding compound properties at the atomic level (Revathi et al., 2015).

Safety And Hazards

While specific safety and hazard information for “5-(4-Cyclobutylidenepiperidine-1-carbonyl)piperidin-2-one” is not available, it’s important to handle all chemicals with care. For example, some piperidine derivatives can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions in the field of piperidine derivatives involve the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name

5-(4-cyclobutylidenepiperidine-1-carbonyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c18-14-5-4-13(10-16-14)15(19)17-8-6-12(7-9-17)11-2-1-3-11/h13H,1-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLCUZQYSYMXPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C2CCN(CC2)C(=O)C3CCC(=O)NC3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Cyclobutylidenepiperidine-1-carbonyl)piperidin-2-one

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